
2-(4-(2-(4-fluorophenoxy)acetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Activities
Research on structurally related compounds has demonstrated potential antimicrobial and antitumor activities. For example, the synthesis and characterization of derivatives like 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides have shown promising biological evaluation and molecular docking studies, suggesting their antimicrobial efficacy (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021). Furthermore, compounds such as N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized and evaluated for their antioxidant activities, indicating their potential utility in designing therapeutics with radical scavenging properties (Matloob Ahmad et al., 2012).
Synthesis of Novel Chemical Entities
Efforts to synthesize novel chemical entities, such as through the creation of new metallophthalocyanines with phenoxyacetamide units, highlight the continuous exploration of structurally complex compounds for various applications, including but not limited to photodynamic therapy and materials science (M. Ağırtaş, M. S. İzgi, 2009).
Drug Design and Molecular Docking
The design and synthesis of compounds for specific receptor targeting, as seen in the creation of histamine H3 receptor antagonists through scaffold hopping strategies, demonstrate the utility of such compounds in drug discovery processes. These efforts aim to optimize receptor affinity and selectivity while minimizing adverse effects, showcasing the potential of structurally related compounds in developing new pharmacological agents (Zhongli Gao et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.
Biochemical Pathways
Given its potential interaction with the androgen receptor, it might influence pathways related togene expression and cellular proliferation .
Pharmacokinetics
Similar compounds have shown variable absorption and distribution patterns based on their chemical structure . The metabolism and excretion of this compound would also depend on its chemical structure and the specific enzymes present in the body.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it indeed targets the Androgen receptor, it could potentially influence gene expression and cellular growth processes .
Propiedades
IUPAC Name |
2-[4-[[2-(4-fluorophenoxy)acetyl]amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O3/c1-24(2)18(27)17-21-23-25(22-17)14-7-5-13(6-8-14)20-16(26)11-28-15-9-3-12(19)4-10-15/h3-10H,11H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFBWGDMTOSMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,6-dimethylphenyl)methanone](/img/structure/B2817187.png)
![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817188.png)
![2-(4-Chlorophenyl)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)acetamide](/img/structure/B2817189.png)
![(4-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2817191.png)
![N-(2-benzoyl-4-bromophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2817192.png)
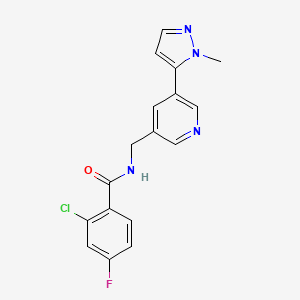
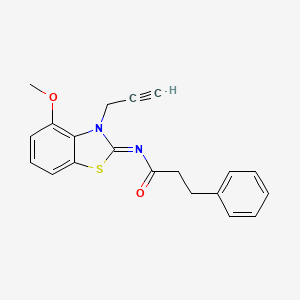
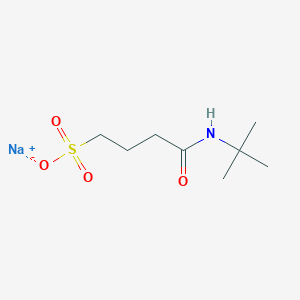
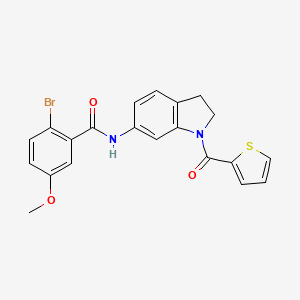
![8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2817200.png)
![N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2817203.png)
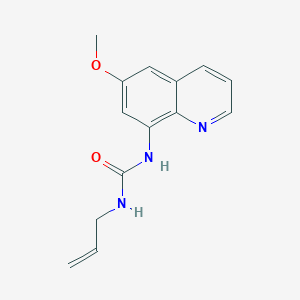
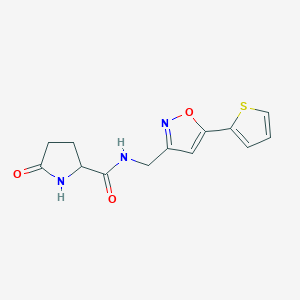
![(8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B2817210.png)